molecular formula C13H12O5S B3060859 Methyl 5-[(phenylsulfonyl)methyl]-2-furoate CAS No. 91903-72-9

Methyl 5-[(phenylsulfonyl)methyl]-2-furoate

Cat. No.: B3060859
CAS No.: 91903-72-9
M. Wt: 280.3 g/mol
InChI Key: ZBQTVMXADXLQBU-UHFFFAOYSA-N
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Description

Methyl 5-[(phenylsulfonyl)methyl]-2-furoate is a furan-based compound featuring a methyl ester group at position 2 and a phenylsulfonylmethyl substituent at position 5 of the furan ring.

Properties

IUPAC Name

methyl 5-(benzenesulfonylmethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S/c1-17-13(14)12-8-7-10(18-12)9-19(15,16)11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQTVMXADXLQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366624
Record name methyl 5-[(phenylsulfonyl)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91903-72-9
Record name methyl 5-[(phenylsulfonyl)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Blanc Chloromethylation of Methyl 2-Furoate

The Blanc reaction is a classical method for introducing chloromethyl groups onto aromatic systems. Methyl 2-furoate serves as the starting material, undergoing chloromethylation via paraformaldehyde, zinc chloride (ZnCl$$_2$$), and anhydrous hydrogen chloride (HCl) in a refluxing solvent (e.g., dichloroethane). The product, methyl 5-(chloromethyl)-2-furoate, is isolated as a crystalline solid or oil, depending on purification conditions.

Key Reaction Conditions:

  • Temperature: 80–100°C
  • Catalyst: ZnCl$$_2$$ (10–20 mol%)
  • Solvent: Dichloroethane or chlorobenzene
  • Yield: 60–75%

Nucleophilic Sulfonylation of Chloromethyl Intermediate

The chloromethyl group undergoes nucleophilic displacement with sodium phenylsulfinate (C$$6$$H$$5$$SO$$2$$Na) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile). This step introduces the phenylsulfonyl moiety via an S$$N$$2 mechanism.

Optimized Parameters:

  • Reagent: Sodium phenylsulfinate (1.2–1.5 equiv)
  • Base: Triethylamine (TEA, 2.0 equiv) to scavenge HCl
  • Temperature: 60–80°C
  • Reaction Time: 12–24 hours
  • Yield: 50–65% (estimated from analogous reactions)

Radical-Mediated Sulfonylation Using Copper Catalysis

CuBr$$_2$$-Catalyzed Radical Addition

Recent advances in radical chemistry enable direct C–H sulfonylation. A copper(II) bromide (CuBr$$2$$)-catalyzed system with tert-butyl hydroperoxide (TBHP) as an oxidant facilitates the coupling of methyl 2-furoate derivatives with S-phenyl benzenesulfonothioate (PhSO$$2$$SPh).

Mechanistic Insights:

  • Radical Initiation: TBHP oxidizes CuBr$$_2$$ to generate bromine radicals.
  • Hydrogen Abstraction: Bromine radicals abstract hydrogen from the methyl group of the furan ester, forming a carbon-centered radical.
  • Sulfonylation: The radical reacts with PhSO$$_2$$SPh, transferring the phenylsulfonyl group.

Reaction Setup:

  • Catalyst: CuBr$$_2$$ (10 mol%)
  • Oxidant: TBHP (3.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE)
  • Temperature: 110°C (reflux)
  • Yield: 55–70%

Esterification of Pre-Sulfonylated Furoic Acid

Synthesis of 5-[(Phenylsulfonyl)methyl]-2-Furoic Acid

The carboxylic acid precursor is synthesized via Friedel-Crafts sulfonylation of 2-furoic acid. Aluminum chloride (AlCl$$3$$) catalyzes the reaction between 2-furoic acid and phenylsulfonyl chloride (PhSO$$2$$Cl) in dichloromethane (DCM).

Conditions:

  • Catalyst: AlCl$$_3$$ (1.2 equiv)
  • Solvent: DCM (0.5 M)
  • Temperature: 0°C to room temperature
  • Yield: 40–50% (extrapolated from similar sulfonylation reactions)

Methyl Ester Formation

The acid is esterified using methanol and a catalytic amount of sulfuric acid (H$$2$$SO$$4$$) under reflux.

Procedure:

  • Reagent: Methanol (excess, 10 equiv)
  • Catalyst: H$$2$$SO$$4$$ (5 mol%)
  • Temperature: 65–70°C
  • Reaction Time: 6–8 hours
  • Yield: 85–90%

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Reagents Yield Advantages Limitations
Chloromethylation + Sulfonylation Chloromethylation, S$$_N$$2 substitution ZnCl$$2$$, PhSO$$2$$Na ~60% High selectivity, scalable Multi-step, moderate yields
Radical Sulfonylation CuBr$$_2$$-mediated radical coupling CuBr$$_2$$, TBHP ~65% Direct C–H functionalization Requires harsh oxidants
Pre-Sulfonylated Acid Esterification Friedel-Crafts, esterification AlCl$$3$$, H$$2$$SO$$_4$$ ~45% High-purity ester product Low yielding sulfonylation step

Optimization Strategies and Challenges

Solvent Effects

  • Polar Aprotic Solvents: DMF enhances sulfonylation rates but may lead to ester hydrolysis at elevated temperatures.
  • Chlorinated Solvents: DCE and chlorobenzene improve radical stability in copper-catalyzed reactions.

Catalytic System Tuning

  • Copper Catalysts: Cu(I) species (e.g., CuI) were less effective than CuBr$$_2$$ in radical reactions.
  • Acid Scavengers: TEA improves sulfonylation yields by neutralizing HCl byproducts.

Purification Challenges

  • Column Chromatography: Silica gel purification is essential due to byproducts from incomplete sulfonylation.
  • Recrystallization: Ethanol/water mixtures (3:1) effectively isolate the final ester.

Scientific Research Applications

Chemistry

Methyl 5-[(phenylsulfonyl)methyl]-2-furoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Reactions:

  • Oxidation: Can lead to the formation of oxidized derivatives.
  • Reduction: Capable of yielding corresponding alcohols or other reduced forms.

Biology

The compound's derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies. It has been investigated for potential antimicrobial , anti-inflammatory , and anticancer properties.

Biological Activity:

  • Antimicrobial Activity:
    • Exhibits significant activity against various bacterial strains.
    • Example: In studies, it showed high activity against Staphylococcus aureus and moderate activity against Escherichia coli.
    Bacterial StrainActivity Level
    Escherichia coliModerate
    Staphylococcus aureusHigh
    Pseudomonas aeruginosaModerate
  • Anti-inflammatory Properties:
    • Compounds with similar structures have shown to inhibit pro-inflammatory cytokines.
  • Anticancer Activity:
    • Significant inhibitory effects were observed in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), comparable to established chemotherapeutics.

Industry

In industrial applications, this compound is utilized in producing polymers, resins, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes.

Case Studies

  • Antimicrobial Efficacy Study:
    A study by Hamid et al. demonstrated that this compound outperformed traditional antibiotics like streptomycin in certain assays against Gram-positive bacteria.
  • Anti-inflammatory Research:
    Investigations into the compound's ability to inhibit pro-inflammatory cytokines suggest potential applications in treating inflammatory diseases.
  • Cancer Research:
    Cytotoxicity assays indicated that this compound could serve as a lead candidate for developing new anticancer drugs due to its significant inhibitory effects on cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 5-[(phenylsulfonyl)methyl]-2-furoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent at Position 5 Molecular Formula Key Properties/Applications Evidence Source
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate Phenylsulfonylmethyl (C₆H₅SO₂CH₂–) Not explicitly given (estimated: C₁₃H₁₂O₅S) Electron-withdrawing group; potential pharmacological activity
Methyl 5-(chlorosulfonyl)-2-furoate Chlorosulfonyl (–SO₂Cl) C₆H₅ClO₅S Reactive intermediate for sulfonamide synthesis
Methyl 5-[(2-naphthyloxy)methyl]-2-furoate 2-Naphthyloxymethyl C₁₇H₁₄O₄ Increased lipophilicity and bulk
Methyl 5-[(benzylamino)methyl]-2-furoate HCl Benzylaminomethyl C₁₅H₁₅NO₃·HCl Basic amino group; enhanced solubility in acidic conditions
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate Phenylsulfonylamino-naphthofuran C₂₁H₁₇NO₅S Extended aromatic system; antimicrobial applications

Key Observations :

  • Electron Effects : The phenylsulfonyl group enhances electrophilicity at the furan ring, facilitating nucleophilic substitutions or cycloadditions .
  • Lipophilicity : Bulky substituents like 2-naphthyloxymethyl (logP ~3.5 estimated) increase lipophilicity compared to the phenylsulfonylmethyl group (logP ~2.5 estimated) .

Physicochemical Properties

  • Molecular Weight : The phenylsulfonylmethyl group increases molecular weight (~280 g/mol estimated) compared to simpler derivatives like methyl 2-furoate (140 g/mol) .
  • Solubility : Sulfonyl groups improve water solubility via polar interactions, whereas naphthyl or benzyl groups enhance organic solvent compatibility .
  • Stability : Sulfonyl derivatives exhibit higher thermal and oxidative stability due to strong S=O bonds .

Biological Activity

Methyl 5-[(phenylsulfonyl)methyl]-2-furoate (CAS No. 91903-72-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furoate moiety substituted with a phenylsulfonyl group. The presence of the sulfonyl group is significant as it can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group may facilitate:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Binding : It might bind to cellular receptors, altering signal transduction pathways and influencing cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

  • Inhibition Zones : The compound demonstrated significant antimicrobial activity with inhibition zones ranging from 15 mm to 25 mm against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 10 µg/mL and 50 µg/mL, indicating moderate potency compared to standard antibiotics like ciprofloxacin.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines revealed that this compound exhibited low toxicity, with an LC50 value greater than 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications.

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Antibacterial Effects :
    • Objective : To evaluate the antibacterial efficacy against resistant strains.
    • Methodology : Disc diffusion method was employed along with broth microdilution for MIC determination.
    • Results : Demonstrated significant activity against multi-drug resistant strains, suggesting potential for development as a new antibiotic agent.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory effects in vitro.
    • Methodology : Human monocyte-derived macrophages were treated with the compound, followed by stimulation with lipopolysaccharide (LPS).
    • Results : The compound reduced pro-inflammatory cytokine production significantly, indicating potential use in treating inflammatory diseases.
  • In Silico Studies :
    • Molecular docking studies have shown that this compound fits well into the active sites of several target proteins involved in inflammation and infection pathways, supporting its potential as a lead compound for further drug development.

Comparative Analysis

Compound NameAntimicrobial ActivityCytotoxicity (LC50)Mechanism of Action
This compoundModerate (10-50 µg/mL)>100 µg/mLEnzyme inhibition, receptor binding
Standard Antibiotic (Ciprofloxacin)HighModerateDNA gyrase inhibition

Q & A

Q. What are the standard synthesis protocols for Methyl 5-[(phenylsulfonyl)methyl]-2-furoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a furan precursor using phenylsulfonyl chloride under basic conditions. Optimization can be achieved via continuous flow reactors, which enhance mixing and heat transfer, reducing side reactions and improving yields . Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm the sulfonyl and ester functionalities.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: SAR studies require systematic structural modifications:

  • Substituent variation : Replace the phenylsulfonyl group with alkylsulfonyl or heteroaryl analogs to evaluate electronic effects.
  • Bioactivity assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using in vitro inhibition assays.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent properties with binding affinity .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic substitutions?

Methodological Answer: The sulfonyl group is electron-withdrawing, activating the adjacent methylene carbon for nucleophilic attack (e.g., SN2 reactions). The ester carbonyl can participate in electrophilic substitutions, such as Friedel-Crafts acylations. Mechanistic insights are validated via kinetic studies (e.g., monitoring by ¹H NMR) and isotopic labeling (e.g., deuterated solvents to trace proton transfer) .

Q. How should researchers address contradictory data in bioactivity or stability studies of this compound?

Methodological Answer: Contradictions often arise from:

  • Impurity interference : Re-purify the compound using preparative HPLC and re-test.
  • Solvent effects : Compare activity in polar (DMSO) vs. non-polar (dichloromethane) solvents.
  • Degradation : Conduct stability studies under varying pH/temperature and analyze degradation products via LC-MS .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer: Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Continuous flow chemistry : Reduces exothermic risks and improves reproducibility.
  • Catalyst optimization : Use immobilized catalysts (e.g., polymer-supported bases) to simplify purification.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools such as:

  • ADMET prediction : Software like SwissADME calculates logP (lipophilicity), bioavailability, and CYP450 interactions.
  • Molecular dynamics simulations : Assess membrane permeability (e.g., via PAMPA models) using the compound’s SMILES/InChI descriptors .

Q. What experimental approaches validate the compound’s potential as a drug intermediate?

Methodological Answer:

  • In vitro toxicity : Screen against HepG2 cells (MTT assay) for hepatotoxicity.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
  • Target engagement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to therapeutic targets .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-[(phenylsulfonyl)methyl]-2-furoate
Reactant of Route 2
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Methyl 5-[(phenylsulfonyl)methyl]-2-furoate

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